molecular formula C10H11N3OS B13303096 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13303096
M. Wt: 221.28 g/mol
InChI Key: GPDVYAZQFFNWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol This compound is notable for its unique structure, which includes a methoxy group, an aniline moiety, and a thiadiazole ring

Preparation Methods

The synthesis of 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common synthetic route includes the reaction of 3-methoxyaniline with 1,2,3-thiadiazole-4-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.

Chemical Reactions Analysis

3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for halogenation and alkyl halides for alkylation reactions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methoxy group and aniline moiety can also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

3-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

3-methoxy-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H11N3OS/c1-14-10-4-2-3-8(5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3

InChI Key

GPDVYAZQFFNWAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CSN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.